molecular formula C7H7NO4 B3057177 5-Amino-2,3-dihydroxybenzoic acid CAS No. 773041-88-6

5-Amino-2,3-dihydroxybenzoic acid

Cat. No.: B3057177
CAS No.: 773041-88-6
M. Wt: 169.13
InChI Key: GIGDAMOOQZMWMC-UHFFFAOYSA-N
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Description

5-Amino-2,3-dihydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of an amino group and two hydroxyl groups attached to a benzene ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that hydroxybenzoic acids, which are structurally related to 5-Amino-2,3-dihydroxybenzoic acid, can influence metabolism, cellular signaling, and gene expression . They can activate the Nrf2 signaling pathway that increases the expression of antioxidant enzymes, thereby decreasing oxidative stress .

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that hydroxybenzoic acids can have significant effects on cells. For example, they can inhibit seed germination and root growth, reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .

Molecular Mechanism

It has been found that a V-shaped tunnel of 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae controls the entry and exit of substrate/product during reversible reactions . This suggests that this compound may have similar interactions with enzymes.

Temporal Effects in Laboratory Settings

It is known that hydroxybenzoic acids can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that hydroxybenzoic acids can have significant effects on the cardiovascular system .

Metabolic Pathways

It is known that hydroxybenzoic acids are synthesized through the shikimate and phenylpropanoid pathways .

Transport and Distribution

It is known that hydroxybenzoic acids can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that hydroxybenzoic acids can have significant effects on the activity or function of specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,3-dihydroxybenzoic acid typically involves the nitration of 2,3-dihydroxybenzoic acid followed by reduction. The nitration process introduces a nitro group into the benzene ring, which is subsequently reduced to an amino group. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts. The reduction step can be carried out using various reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2,3-dihydroxybenzoic acid in the presence of a suitable catalyst like palladium on carbon. This method offers higher yields and is more environmentally friendly compared to traditional chemical reduction methods.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2,3-dihydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can further modify the amino group to form different derivatives.

    Substitution: The amino and hydroxyl groups on the benzene ring make it susceptible to electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Various amino derivatives.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

5-Amino-2,3-dihydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2,3-Dihydroxybenzoic acid
  • 2,5-Dihydroxybenzoic acid (Gentisic acid)
  • 3,4-Dihydroxybenzoic acid (Protocatechuic acid)
  • 3,5-Dihydroxybenzoic acid (α-Resorcylic acid)

Comparison: 5-Amino-2,3-dihydroxybenzoic acid is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and potential applications. For instance, the amino group enhances its ability to form hydrogen bonds and participate in nucleophilic substitution reactions, making it more versatile in synthetic applications.

Properties

IUPAC Name

5-amino-2,3-dihydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,9-10H,8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGDAMOOQZMWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720284
Record name 5-Amino-2,3-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773041-88-6
Record name 5-Amino-2,3-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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